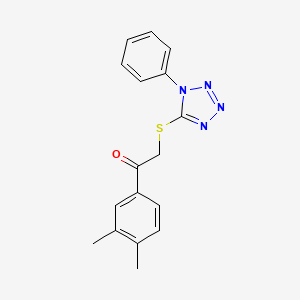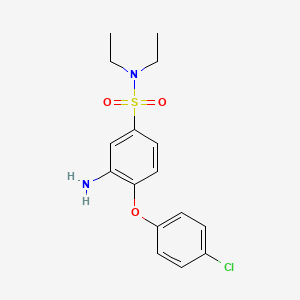
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-4-(4-chlorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H10ClNO3. Another compound, “PHENOL,3-AMINO-4-(4-CHLOROPHENOXY)-” contains 27 bonds in total; 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Synthesis Analysis
A method for the synthesis of a related compound, “rafoxanide”, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, has been reported . The synthesis involved three steps from readily available 4-chlorophenol with a 74% overall yield .
Molecular Structure Analysis
The molecular structure of “PHENOL,3-AMINO-4-(4-CHLOROPHENOXY)-” contains 27 bonds in total; 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Chemical Reactions Analysis
There have been only a few studies using homology modeling to determine the mechanism of action of related compounds at the gustatory receptor .
Aplicaciones Científicas De Investigación
Sulfonamide Functionality in Medicinal Chemistry
Sulfonamide groups, like in 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, are crucial in medicinal chemistry. Sulfonamide antibacterials, derived from 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase. These compounds have been used in various drugs, demonstrating the essential role of the sulfonamide group in pharmaceuticals (Kalgutkar, Jones, & Sawant, 2010); (Smith & Jones, 2008).
Inhibition of Tumor-Associated Isozyme IX
Research on halogenated sulfonamides, similar in structure to 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, has shown their efficacy in inhibiting the tumor-associated isozyme carbonic anhydrase IX. This points to their potential use in anti-tumor therapy (Ilies et al., 2003).
Pro-Apoptotic Effects in Cancer Cells
Certain sulfonamide derivatives have been shown to activate pro-apoptotic genes in cancer cells, suggesting their potential in cancer treatment. This implies that similar compounds, like 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, could be explored for similar effects (Cumaoğlu et al., 2015).
Synthesis and Characterization in Chemistry
The synthesis and characterization of sulfonamide derivatives are significant areas of research, providing insights into their structure and potential applications in pharmaceuticals and other fields (Mohsein, Majeed, & Al-Ameerhelal, 2019); (Kumar et al., 2020).
Environmental Impact of Sulfonamides
Studies have also investigated the environmental impact of sulfonamides, examining their behavior as emerging pollutants and reaction mechanisms, which could be relevant for compounds like 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide (Fu et al., 2021).
Microbial Strategies in Antibiotic Elimination
Research on microbial degradation of sulfonamide antibiotics, including compounds structurally similar to 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, has identified unique pathways, including ipso-hydroxylation and fragmentation. This understanding is crucial for addressing antibiotic resistance and environmental persistence (Ricken et al., 2013).
Antitumor Applications
Sulfonamide derivatives have been designed and synthesized for potential antitumor applications, indicating the therapeutic relevance of compounds like 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide (Huang, Lin, & Huang, 2001).
Propiedades
IUPAC Name |
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXZZSBWKCIUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

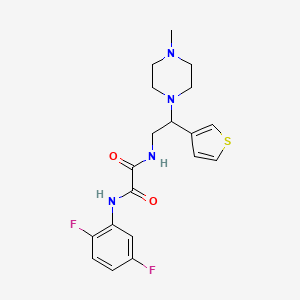
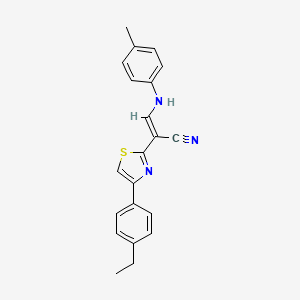
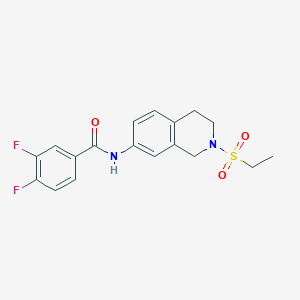
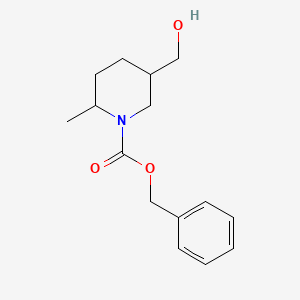
![Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2445443.png)
![2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2445444.png)
![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445449.png)
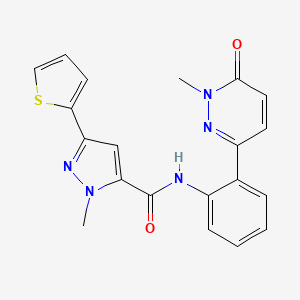
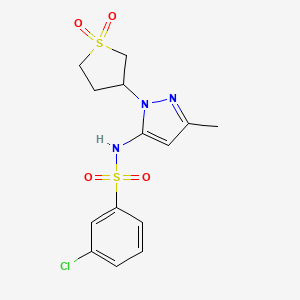
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2445453.png)
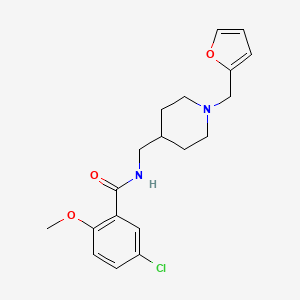
![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)
